H-VAL-PHE-OH H-VAL-PHE-OH L-Valyl-L-phenylalanine (Valylphenylalanine; H-VAL-PHE-OH) has been reported as biocompatible polymer.
Brand Name: Vulcanchem
CAS No.: 3918-92-1
VCID: VC0006837
InChI: InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32 g/mol

H-VAL-PHE-OH

CAS No.: 3918-92-1

Cat. No.: VC0006837

Molecular Formula: C₁₄H₂₀N₂O₃

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

H-VAL-PHE-OH - 3918-92-1

CAS No. 3918-92-1
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Standard InChI Key GJNDXQBALKCYSZ-RYUDHWBXSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+]
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]

Chemical Identity and Structural Characteristics

Molecular Composition

H-Val-Phe-OH is a linear dipeptide with the IUPAC name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid . Its primary structure features a valine residue at the N-terminus and a phenylalanine residue at the C-terminus, connected via an amide bond. Key structural attributes include:

PropertyValueSource
Molecular FormulaC14H20N2O3\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight264.32 g/mol
CAS Registry Number3918-92-1
ChEBI ClassificationMetabolite

Stereochemical Configuration

The compound exists exclusively in the L-configuration for both amino acid residues, as confirmed by nuclear magnetic resonance (NMR) and circular dichroism studies . This stereospecificity is critical for its biological activity, particularly in enzyme-substrate interactions .

Physicochemical Properties

Solubility and Stability

H-Val-Phe-OH is highly soluble in water (≥160 mg/mL) and polar organic solvents such as dimethyl sulfoxide (DMSO) . Its stability is pH-dependent, with optimal storage conditions at 2–8°C in a dry, dark environment to prevent hydrolysis .

PropertyValueSource
Melting PointNot explicitly reported (decomposes)
Boiling Point743°C (estimated)
Density1.268 g/cm³

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra (DMSO-d6d_6) reveal distinct signals for valine’s isopropyl group (δ\delta 0.8–1.0 ppm) and phenylalanine’s aromatic protons (δ\delta 7.2–7.4 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a predominant ion at m/zm/z 265.2 [M+H]+[M + H]^+ , consistent with its molecular weight .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

H-Val-Phe-OH is commonly synthesized via SPPS using Fmoc-protected amino acids. Yields exceeding 85% have been achieved with resin-bound valine, followed by coupling with phenylalanine and subsequent deprotection .

Continuous Flow Synthesis

Recent advancements employ microfluidic reactors for high-throughput production. A study by Jolley et al. demonstrated 92% conversion in 7 minutes using a borate buffer (pH 10.2) and 1.15 equivalents of valine-N-carboxyanhydride (NCA) .

MethodYieldReaction TimeConditions
SPPS85%24 hoursDCM/DMF, RT
Continuous Flow92%7 minutes0.1 M Na₂B₄O₇, pH 10.2, 0°C

Biological and Pharmacological Activities

Metabolic Role

As a human endogenous metabolite, H-Val-Phe-OH participates in protein turnover and nitrogen recycling . Elevated levels have been observed in carriers of phenylketonuria (PKU), suggesting a potential biomarker role for heterozygotes .

Biomedical Applications

  • Drug Delivery: The dipeptide’s lipophilicity enhances membrane permeability, making it a candidate for prodrug formulations .

  • Anticancer Research: Derivatives of H-Val-Phe-OH inhibit melanoma cell proliferation by disrupting π-π stacking in amyloid-like fibrils .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves H-Val-Phe-OH with a retention time of 8.9 minutes, distinguishing it from enantiomeric impurities .

X-ray Crystallography

Although no crystal structure is available, molecular dynamics simulations predict a β-sheet propensity due to valine’s branched side chain stabilizing hydrophobic interactions .

Industrial and Research Applications

Pharmaceutical Development

H-Val-Phe-OH serves as a building block for angiotensin-converting enzyme (ACE) inhibitors and immunosuppressive peptides . Its alkyl esters deplete cytotoxic T-cells, showing promise in autoimmune therapy .

Nutraceuticals and Cosmetics

Incorporated into anti-aging formulations, the dipeptide improves skin hydration by upregulating collagen synthesis . Dietary supplements leveraging its muscle-recovery properties are under clinical evaluation .

ApplicationMechanismSource
SkincareCollagen stabilization
Muscle RecoveryNitrogen retention in tissues

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